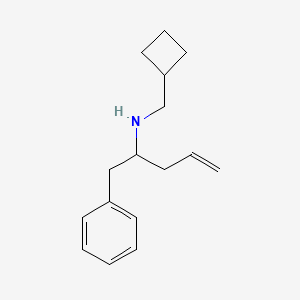
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine is an organic compound that features a cyclobutylmethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine typically involves the reaction of a cyclobutylmethyl halide with a primary amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine attacks the electrophilic carbon of the halide, displacing the halide ion. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Secondary amines, tertiary amines, amides
Scientific Research Applications
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to opioid receptors, altering pain perception and producing analgesic effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclobutylmethyl-4,5α-epoxy-3,6α,14-morphinantriol: An opioid analgesic with similar structural features.
N-cyclobutylmethyl-14-hydroxydihydronormorphine: Another opioid compound with comparable properties.
Uniqueness
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclobutylmethyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets.
Properties
CAS No. |
37092-84-5 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-(cyclobutylmethyl)-1-phenylpent-4-en-2-amine |
InChI |
InChI=1S/C16H23N/c1-2-7-16(17-13-15-10-6-11-15)12-14-8-4-3-5-9-14/h2-5,8-9,15-17H,1,6-7,10-13H2 |
InChI Key |
FXOFVZWVJOEXNB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC1=CC=CC=C1)NCC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















